2-Bromo-2-methylpropanoic acid

Vue d'ensemble

Description

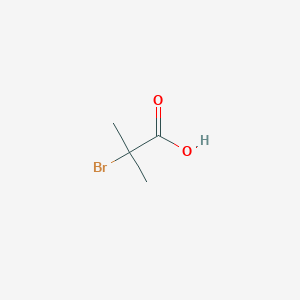

2-Bromo-2-methylpropanoic acid (CAS 2052-01-9), also known as 2-bromoisobutyric acid, is a brominated carboxylic acid characterized by a tertiary carbon center bearing bromine and a methyl group. It is a white crystalline solid with a melting point of 44–47°C, a boiling point of 198–200°C, and a density of 0.96 g/cm³ . The compound is highly reactive due to its electron-withdrawing bromine atom, making it a versatile intermediate in organic synthesis and polymer chemistry.

Méthodes De Préparation

2-Bromo-2-methylpropanoic acid can be synthesized through various methods. One common synthetic route involves the bromination of isobutyric acid. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Analyse Des Réactions Chimiques

2-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of 2-hydroxy-2-methylpropanoic acid.

Reduction Reactions: The compound can be reduced to 2-methylpropanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of this compound can yield 2-bromo-2-methylpropanal or this compound derivatives.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Polymer Chemistry

BMPA is primarily utilized as an initiator in atom transfer radical polymerization (ATRP), a method for synthesizing well-defined polymers with controlled architectures.

Case Study: Synthesis of Dextran-based Biohybrids

In a study published in Carbohydrate Polymers, BMPA was used to create dextran macroinitiators for ATRP. The resulting biohybrids exhibited biodegradable and thermo-responsive properties, making them suitable for drug delivery systems and tissue engineering applications .

| Application | Details |

|---|---|

| Polymer Type | Dextran-graft-poly(lactobionamidoethyl methacrylate) |

| Method | ATRP using BMPA as the initiator |

| Properties | Biodegradable, thermo-responsive |

Biomedical Applications

BMPA has shown promise in various biomedical applications, particularly in the development of drug delivery systems and gene therapy vectors.

Case Study: Functionalization of Gold Nanorods

Research published in Acta Biomaterialia demonstrated that BMPA could be used to functionalize gold nanorods, enhancing their efficacy as nonviral gene carriers. This method showed low cytotoxicity and improved transfection efficiency, crucial for gene therapy applications .

| Application | Details |

|---|---|

| Nanoparticle Type | Gold Nanorods (Au NRs) |

| Functionality | Surface functionalization with BMPA |

| Outcome | Enhanced gene delivery efficiency |

Material Science

BMPA is also employed in the synthesis of multifunctional materials with unique properties.

Case Study: Multifunctional Colloids

A study highlighted the use of BMPA-stabilized quantum dots and iron oxide particles to create multifunctional colloids with optical, magnetic, and superhydrophobic properties. These materials have potential applications in sensors and environmental remediation .

| Material Type | Details |

|---|---|

| Components | BMPA-stabilized quantum dots and iron oxide |

| Properties | Optical, magnetic, superhydrophobic |

Mécanisme D'action

The mechanism of action of 2-Bromo-2-methylpropanoic acid involves its ability to act as a brominating agent. The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This property makes it useful in various synthetic applications, including the modification of polymers and the functionalization of nanoparticles .

Comparaison Avec Des Composés Similaires

The structural and functional uniqueness of 2-bromo-2-methylpropanoic acid is best understood through comparison with related brominated carboxylic acids and esters. Below is a detailed analysis:

Structural Analogues

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

- Structure : Contains a hydroxyl group at C2 and bromine at C3, introducing chirality.

- Key Difference: The hydroxyl group enhances hydrogen-bonding capacity, altering solubility and reactivity compared to this compound .

Ethyl 2-Bromo-2-methylpropanoate

- Structure: Ester derivative of this compound.

- Applications : Preferred in ATRP due to its lower acidity and higher volatility, facilitating controlled polymerization .

- Key Difference : The ester group reduces corrosivity, improving handling safety compared to the parent acid .

Functional Analogues

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine

- Structure : A heterocyclic brominated compound with an alkyne side chain.

- Applications : Explored for antitumor and antimicrobial activities due to its fused imidazo-pyridine ring .

- Key Difference : The complex heterocyclic structure enables diverse biological interactions, unlike the simpler carboxylic acid .

trans-2-Bromocinnamic Acid

Activité Biologique

2-Bromo-2-methylpropanoic acid, also known as 2-bromoisobutyric acid, is a chiral α-halogenated monocarboxylic acid with the molecular formula and a molecular weight of approximately 167 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and biomedical applications. The focus of this article is to explore its biological activity, including its roles in drug delivery systems, cancer treatment, and its biochemical interactions.

- Molecular Structure :

- CAS Number : 2052-01-9

- Density : 1.631 g/cm³

- Melting Point : 44-47 °C

- Boiling Point : Approximately 199 °C at 760 mmHg

- Solubility : Soluble in alcohol and ether; slightly soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.002 g/mol |

| Density | 1.631 g/cm³ |

| Melting Point | 44-47 °C |

| Boiling Point | ~199 °C |

| Solubility | Alcohol, Ether (soluble); Water (slightly soluble) |

Drug Delivery Systems

This compound has been utilized in the synthesis of dextran-based biomaterials for drug delivery. It serves as a functionalizing agent for nanoparticles, enhancing their stability and biocompatibility. For instance, it has been employed in the functionalization of polyhedral oligomeric silsesquioxane-conjugated nanoparticles which are used for targeted tumor cell sorting .

Cancer Treatment

Research indicates that this compound can be involved in the development of novel therapeutic agents targeting cancer cells. Its derivatives have been studied for their potential to enhance the efficacy of chemotherapeutic agents by improving their delivery and reducing systemic toxicity. In particular, studies have shown that nanoparticles coated with this compound can effectively deliver peptides to cancer cells, thereby facilitating targeted therapy .

The biological activity of this compound largely stems from its ability to interact with biological macromolecules. The bromine atom in its structure can participate in nucleophilic substitution reactions, which may alter the activity of proteins and enzymes involved in various metabolic pathways. This interaction can lead to modulation of cellular processes such as apoptosis and proliferation.

Case Studies

-

Nanoparticle Functionalization :

A study demonstrated the use of dextran macroinitiators derived from this compound for atom transfer radical polymerization (ATRP). The resulting nanoparticles exhibited enhanced drug loading capacities and improved release profiles for anticancer drugs . -

Peptide Delivery :

In another research effort, citric acid/2-bromo-2-methylpropanoic acid-capped superparamagnetic iron oxide nanoparticles (SPIONs) were developed to immobilize and deliver therapeutic peptides specifically to cancer cells. The results indicated a significant increase in peptide uptake by target cells compared to non-functionalized nanoparticles .

Safety and Toxicology

While this compound is useful in various applications, it is classified as a hazardous substance due to its corrosive properties. Proper handling protocols must be observed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-bromo-2-methylpropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Two primary routes are documented:

- Bromination of Isobutyric Acid : Reacting isobutyric acid with P/Br₂ under controlled conditions yields the α-bromo derivative. Temperature modulation (e.g., 20–25°C) and inert atmospheres minimize side reactions like oxidation or over-bromination .

- Lithium Diisopropylamide (LDA)-Mediated Bromination : Using LDA in tetrahydrofuran (THF) at 0–40°C followed by N,N-diethyl-N-bromoamine achieves 66% yield. Key variables include stoichiometric ratios of LDA to substrate (2:1) and reaction time (2 hours) .

- Optimization Strategies : Monitor reaction progress via thin-layer chromatography (TLC), adjust brominating agent equivalents, and use anhydrous solvents to suppress hydrolysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B/1) .

- Engineering Controls : Use fume hoods to avoid inhalation of aerosols or dust. Implement spill trays and secondary containment for liquid handling .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon skin/eye exposure. Avoid neutralizing agents unless prescribed in safety data .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Identify peaks for the methyl groups (δ ~1.5 ppm) and carboxylic acid proton (δ ~12 ppm). Bromine’s electronegativity deshields adjacent carbons .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm ensures purity >97% .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of bromination at the α-carbon of isobutyric acid?

- Methodological Answer :

- Electrophilic Bromination : P/Br₂ generates HBr in situ, which protonates the carboxylic acid, enhancing the electrophilicity of the α-carbon. Steric hindrance from the two methyl groups directs bromination to the less hindered α-position .

- Radical Pathways : Under photolytic conditions, bromine radicals may form, but this route is less selective and prone to byproducts. Controlled thermal conditions favor ionic mechanisms .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve solubility gradients. Slow evaporation at 4°C promotes crystal growth .

- Crystallography Software : Refinement via SHELXL (v.2018) accounts for heavy atom (Br) effects. Twinning and disorder modeling may be required due to the compound’s low melting point (44–47°C) .

Q. What strategies resolve discrepancies in reported melting points (44–47°C vs. 181°C) for structurally similar brominated acids?

- Methodological Answer :

- Purity Assessment : Contaminants (e.g., residual solvents or isomers like 3-bromo-2-methylpropanoic acid) can skew melting points. Recrystallize samples twice and validate via differential scanning calorimetry (DSC) .

- Structural Confirmation : Compare experimental NMR data with computational predictions (DFT calculations) to rule out isomerization or degradation .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules?

- Methodological Answer :

- Pharmaceutical Intermediates : The bromide acts as a leaving group in nucleophilic substitution reactions. For example, it can be displaced by amines to generate α-amino acids or coupled with boronic acids in Suzuki-Miyaura reactions .

- Polymer Chemistry : Initiates radical polymerization for functionalized polyacrylates. Monitor kinetics via gel permeation chromatography (GPC) to control molecular weight .

Q. Contradiction Analysis and Best Practices

- Disposal Protocols : While some sources recommend incineration, others emphasize adherence to local regulations. Consult institutional guidelines for halogenated waste (UN 3261) and neutralize residual acidity with sodium bicarbonate before disposal .

- Ecotoxicity Data Gaps : Limited ecotoxicological data () necessitate precautionary measures, such as avoiding aqueous release and using closed-loop systems during large-scale syntheses .

Propriétés

IUPAC Name |

2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062151 | |

| Record name | Propanoic acid, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2052-01-9 | |

| Record name | Bromoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821P2R6B0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.